Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate
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Overview
Description
EDC is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
EDC is commercially available and can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Molecular Structure Analysis
The molecular formula for EDC is C8H17N3 . Its molar mass is 155.245 g·mol−1 .Chemical Reactions Analysis
EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Physical And Chemical Properties Analysis
EDC is a liquid at 20°C .Scientific Research Applications
Neuroimaging and Alzheimer's Disease
One significant area of application for complex fluorinated compounds is in the development of amyloid imaging ligands used in diagnosing Alzheimer's disease. Studies have shown that specific radioligands can be used in PET scans to measure amyloid in vivo in the brains of patients with Alzheimer's disease. Such compounds are pivotal in early detection and the evaluation of new therapies for Alzheimer's and other neurodegenerative diseases (Nordberg, 2007).
Electrochemical Technologies
Electrochemical surface finishing and energy storage technologies also benefit from the use of complex fluorinated compounds. Research in this area has focused on the development of room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for applications in electroplating and energy storage. These advancements are instrumental in creating more efficient and environmentally friendly technologies for a range of applications (Tsuda, Stafford, & Hussey, 2017).
Biodegradation and Environmental Impact
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, have been extensively studied. While ETBE is different from ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate, research in this area highlights the importance of understanding the environmental impact and degradation pathways of synthetic compounds. Such studies inform the development of more sustainable chemicals and the remediation of environmental pollutants (Thornton et al., 2020).
Mechanism of Action
EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .
Safety and Hazards
EDC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention .
properties
IUPAC Name |
ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO3/c1-5-14-7(12(3)4)9(10,11)8(13)15-6-2/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKRWROIDBGNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)OCC)(F)F)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374356 |
Source
|
Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141546-96-5 |
Source
|
Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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